2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide
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Overview
Description
2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
N-Benzylation: The benzenesulfonyl chloride is then reacted with benzylamine to form N-benzylbenzenesulfonamide.
Acylation: The N-benzylbenzenesulfonamide is acylated with chloroacetyl chloride to form 2-[benzenesulfonyl(benzyl)amino]acetamide.
Cyclooctylidene Formation: Finally, the 2-[benzenesulfonyl(benzyl)amino]acetamide is reacted with cyclooctylideneamine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors.
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent by inhibiting bacterial growth.
Enzyme Inhibition: It is used in research to study the inhibition of various enzymes, particularly those involved in cancer and microbial resistance.
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide involves the inhibition of specific enzymes. For example, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This leads to a disruption in the pH regulation within tumor cells, ultimately inhibiting their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[benzenesulfonyl(benzyl)amino]-N-(4-bromophenyl)acetamide
- 2-[benzenesulfonyl(benzyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Uniqueness
2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide is unique due to its cyclooctylidene moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents.
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(25-24-21-14-8-2-1-3-9-15-21)19-26(18-20-12-6-4-7-13-20)30(28,29)22-16-10-5-11-17-22/h4-7,10-13,16-17H,1-3,8-9,14-15,18-19H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYRIZXSUEJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)CCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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